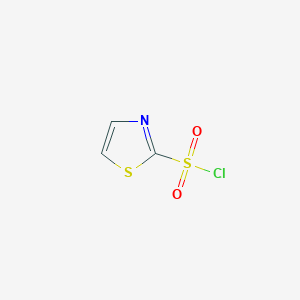

2-Thiazolesulfonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

2-Thiazolesulfonyl chloride can be synthesized through several methods. One convenient method involves the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas. This method has been extended to the efficient synthesis of a variety of 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles of different substitutions and ring sizes, demonstrating the versatility of TsCl in heterocycle synthesis (Heinelt et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Thiazolesulfonyl chloride and its derivatives can be extensively studied through spectroscopic techniques such as FT-IR, NMR, UV-vis, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

2-Thiazolesulfonyl chloride participates in a range of chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with O-, N-, S-, and C-nucleophiles showcases its electrophilic nature and its potential to undergo nucleophilic substitution at various centers of the thiazole ring (Turov & Drach, 2008).

Applications De Recherche Scientifique

Synthesis of Aza-Heterocycles

2-Thiazolesulfonyl chloride is utilized in the synthesis of 2-amino-substituted aza-heterocycles, demonstrating its role in the efficient creation of various heterocyclic compounds. This application is significant in the synthesis of compounds for parallel or robot synthesis, highlighting its importance in facilitating complex chemical reactions (Heinelt et al., 2004).

Antimicrobial and Antituberculosis Activity

Another research application involves the synthesis of thiazolyl benzenesulfonamide-condensed 2,4-thiazolidinedione derivatives, which have been evaluated for their antimicrobial activity against various bacteria and antituberculosis activity against Mycobacterium tuberculosis. This underscores the potential of 2-Thiazolesulfonyl chloride-derived compounds in developing new antimicrobial agents (Parekh et al., 2013).

Antiglaucoma Agents

Compounds synthesized from 2-Thiazolesulfonyl chloride have shown low nanomolar affinity for carbonic anhydrase isozymes, CA I, II, and IV, making them effective as topical antiglaucoma agents. This application offers insights into the development of new therapeutic agents for the treatment of glaucoma (Casini et al., 2003).

LC–MS Sensitivity Improvement

In the context of enhancing liquid chromatography–mass spectrometry (LC–MS) detection sensitivity for estrogens, 2-Thiazolesulfonyl chloride derivatives have been used to increase detection responses significantly. This application is critical for the accurate and reproducible quantification of hormones in biological fluids, which is essential for various diagnostic purposes (Higashi et al., 2006).

Safety And Hazards

2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1,3-thiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQWMUBCRPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468861 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolesulfonyl chloride | |

CAS RN |

100481-09-2 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)